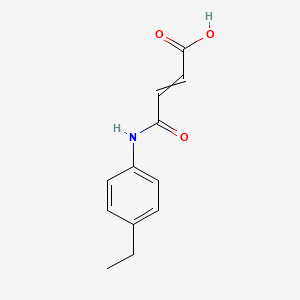

4-(4-Ethylanilino)-4-oxo-2-butenoic acid

CAS No.: 324067-34-7

Cat. No.: VC1975186

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324067-34-7 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 4-(4-ethylanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | GYUHORVVZJAIKQ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Introduction

Chemical Identity and Basic Properties

4-(4-Ethylanilino)-4-oxo-2-butenoic acid (CAS No. 324067-34-7) is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the broader family of 4-oxo-2-butenoic acids, which have attracted significant attention in medicinal chemistry and organic synthesis. The IUPAC name for this compound is 4-(4-ethylanilino)-4-oxobut-2-enoic acid, though it is also known by several synonyms including 4-((4-Ethylphenyl)amino)-4-oxobut-2-enoic acid and 3-(N-(4-ethylphenyl)carbamoyl)prop-2-enoic acid .

Structural Characteristics

The chemical structure of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid features a 4-ethylaniline moiety connected to a 4-oxo-2-butenoic acid backbone. The compound contains several key functional groups:

-

A carboxylic acid group (-COOH)

-

An α,β-unsaturated carbonyl system

-

An amide linkage connecting the aniline to the butenoic acid

-

An ethyl-substituted phenyl ring

The standard InChI representation of this compound is:

InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)

Physical and Chemical Properties

The compound typically exists as a solid at standard temperature and pressure. Its moderate LogP value (1.9) indicates a balance between hydrophilicity and lipophilicity, suggesting potential to penetrate biological membranes while maintaining reasonable aqueous solubility .

Synthesis Methods

Several synthetic approaches can be employed for the preparation of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid and related derivatives. Among these, the aldol condensation has emerged as a particularly versatile method.

Microwave-Assisted Aldol Condensation

Recent developments in synthetic methodology have highlighted microwave-assisted aldol condensation as an efficient approach for preparing 4-oxo-2-butenoic acid derivatives . This method involves the reaction between methyl ketone derivatives and glyoxylic acid under microwave conditions, offering several advantages over conventional heating methods:

-

Reduced reaction times

-

Improved yields

-

Operational simplicity

-

Compatibility with a wide range of substrates

The specific conditions required for the synthesis may vary depending on the nature of the starting materials. For aromatic substrates similar to 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, p-toluenesulfonic acid (TsOH) has proven to be an effective catalyst .

Other Synthetic Routes

Alternative methods for synthesizing 4-oxo-2-butenoic acid derivatives include:

-

Friedel-Crafts acylation approaches (primarily for aromatic substrates)

-

Oxidative furan-opening reactions (more suitable for aliphatic derivatives)

-

Base-promoted aldol condensations using potassium carbonate or sodium hydroxide

For the specific synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, the reaction would typically involve 4-ethylaniline and appropriate butenoic acid precursors, with careful control of reaction conditions to achieve high purity.

Stereochemistry Considerations

The alkene bond in 4-oxo-2-butenoic acids synthesized via aldol condensation typically adopts the E configuration exclusively, as confirmed by NMR studies. This stereoselectivity is a valuable feature of the synthetic methodology, eliminating the need for separation of geometric isomers .

Biological Activity and Applications

| GHS Pictogram | GHS07 |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 |

These classifications indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is limited in the provided search results, related compounds in the 4-oxo-2-butenoic acid family have been characterized using various spectroscopic techniques including:

-

NMR spectroscopy (¹H and ¹³C)

-

IR spectroscopy

-

UV spectroscopy

-

Mass spectrometry

For similar compounds, the characteristic ¹H NMR signals typically include the alkene protons of the butenoic acid moiety (often as doublets with coupling constants of approximately 15-16 Hz for the E isomer) and the NH proton of the amide linkage .

Analytical Methods

Analytical characterization of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid and related compounds commonly employs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume